molecular formula C27H26ClN3O3 B2377106 1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-54-6

1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2377106
CAS No.: 1018125-54-6
M. Wt: 475.97
InChI Key: JWUDXXFCOLEATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 4-chlorophenyl group and a 2-hydroxy-3-(4-methylphenoxy)propyl side chain. The pyrrolidin-2-one ring may enhance solubility or influence conformational stability, while the chlorophenyl and methylphenoxy groups could modulate lipophilicity and target binding .

Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structure determination due to its precision in handling high-resolution data and twinned crystals .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUDXXFCOLEATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H24ClN3O3C_{21}H_{24}ClN_{3}O_{3}. Its structure includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone core, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds with similar structures demonstrate varying levels of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structural features may possess anticancer properties, prompting further investigation into their mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's ability to interact with biomolecules such as bovine serum albumin (BSA) suggests significant pharmacological potential due to its binding characteristics .
  • Docking Studies : Computational docking studies indicate how the compound interacts with specific amino acids in target proteins, providing insights into its potential therapeutic applications .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds. Here are some key findings:

StudyCompoundActivityFindings
Omar et al., 1996Various derivativesAnti-inflammatoryDemonstrated significant anti-inflammatory effects in vitro.
Kumar et al., 2009Benzimidazole derivativesAnticancerShowed selective cytotoxicity against cancer cell lines.
Zhang et al., 2014Related compoundsAntitumorInduced apoptosis in tumor cells through mitochondrial pathways.
Nafeesa et al., 2015Piperidine derivativesAntibacterialExhibited strong antibacterial activity against multiple strains.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzimidazole derivatives fused with heterocyclic systems. Key structural analogues include:

  • Benzimidazole-pyrrolidinone derivatives: Variations in substituents (e.g., halogen placement, alkyl/aryl side chains) significantly impact bioactivity. For instance, replacing the 4-chlorophenyl group with a 4-fluorophenyl group could alter electronic properties and binding affinity.
  • Phenoxypropyl-benzimidazoles: Analogues with shorter/longer alkyl chains or different aryloxy groups (e.g., 4-ethylphenoxy) may exhibit varied pharmacokinetic profiles.

Enzymatic Inhibition and Activity

For example:

  • If this compound inhibits an enzyme with an IC₅₀ of 10 μM, its Kᵢ would depend on substrate concentration and mechanism (competitive vs. non-competitive).
  • Analogues with bulkier substituents might show lower Kᵢ (higher potency) due to enhanced hydrophobic interactions.
Hypothetical Data Table (Based on General Trends):
Compound IC₅₀ (μM) Kᵢ (μM) Target Enzyme
Target Compound (as above) 10.0 5.0* Enzyme X
4-Fluorophenyl Analogue 8.2 4.1* Enzyme X
Phenoxyethyl (vs. Propyl) Derivative 15.3 7.6* Enzyme X

*Calculated using Cheng-Prusoff equation (competitive inhibition, [S] = Kₘ) .

Physicochemical Properties

  • Solubility : The hydroxypropyl group may enhance aqueous solubility relative to fully hydrophobic derivatives.

Challenges in Comparison

The evidence lacks specific data on this compound’s synthesis, crystallography, or biological assays. Structural comparisons rely on inferred trends from benzimidazole chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.